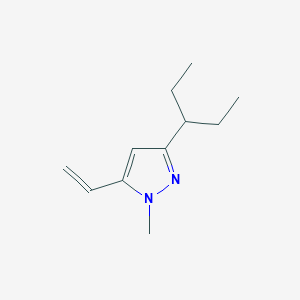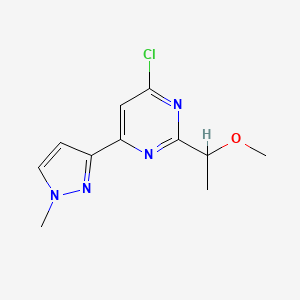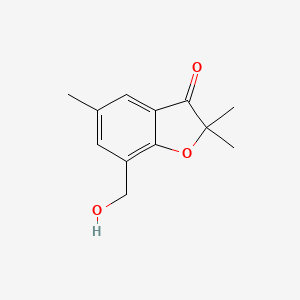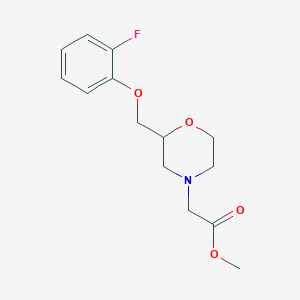
1-Methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at position 1, a pentan-3-yl group at position 3, and a vinyl group at position 5. Its unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Análisis De Reacciones Químicas
1-Methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the vinyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, leading to the formation of dihydropyrazoles.
-
Substitution: : The compound can undergo substitution reactions, particularly at the vinyl group. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed under appropriate conditions.
-
Addition: : The vinyl group in the compound can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens, leading to the formation of addition products.
Aplicaciones Científicas De Investigación
1-Methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules
-
Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
-
Medicine: : The compound’s potential therapeutic properties are being explored in medicinal chemistry. It is being investigated for its potential use in treating various diseases, including cancer and neurological disorders.
-
Industry: : In the industrial sector, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with receptors, altering their signaling pathways and leading to various physiological effects.
Comparación Con Compuestos Similares
1-Methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole can be compared with other similar compounds, such as:
-
1-Methyl-3-(pentan-3-yl)-1H-pyrazole: : This compound lacks the vinyl group at position 5, making it less reactive in addition reactions.
-
1-Methyl-3-(butan-2-yl)-5-vinyl-1H-pyrazole: : This compound has a butan-2-yl group instead of a pentan-3-yl group, which may affect its steric and electronic properties.
-
1-Methyl-3-(pentan-3-yl)-4-vinyl-1H-pyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
5-ethenyl-1-methyl-3-pentan-3-ylpyrazole |
InChI |
InChI=1S/C11H18N2/c1-5-9(6-2)11-8-10(7-3)13(4)12-11/h7-9H,3,5-6H2,1-2,4H3 |
Clave InChI |
BBGYIOLTDWACOW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=NN(C(=C1)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)







![5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide](/img/structure/B11784526.png)
![3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide](/img/structure/B11784535.png)
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11784541.png)



